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6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B3056314
CAS No.: 7033-50-3
M. Wt: 195.6 g/mol
InChI Key: UXMVQZIDRMBYRK-UHFFFAOYSA-N
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Description

Significance of Benzoxazinone (B8607429) Derivatives in Heterocyclic Chemistry and Organic Synthesis

Benzoxazinone derivatives are a cornerstone in the fields of heterocyclic chemistry and organic synthesis. nih.gov These fused N,O-heterocyclic skeletons are pivotal research subjects due to their versatile applications. nih.gov In organic synthesis, they serve as crucial building blocks for creating a variety of other complex molecules. nih.govuomosul.edu.iq For instance, they are employed in the synthesis of quinazolinones, imidazoles, and oxazolines. nih.gov

The reactivity of the benzoxazinone ring allows for various chemical transformations. uomosul.edu.iqnih.gov The structure contains two sites susceptible to nucleophilic attack, which can lead to the opening of the heterocyclic ring. nih.gov This reactivity enables the subsequent reclosure to form new compounds, making benzoxazinones highly valuable synthons for generating diverse chemical libraries. uomosul.edu.iqnih.gov Their utility is further enhanced by their role in asymmetric catalysis and multi-component reactions, which are efficient methods for constructing complex molecular architectures. nih.gov

Structural Framework and Pharmacological Relevance of 4H-3,1-Benzoxazin-4-ones

The structural framework of 4H-3,1-benzoxazin-4-ones consists of a benzene (B151609) ring fused to a 1,3-oxazin-4-one ring. researchgate.netwisdomlib.org This bicyclic system is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov The specific compound, 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, features a chlorine atom at position 6 and a methyl group at position 2 of this core structure.

The pharmacological relevance of the 4H-3,1-benzoxazin-4-one scaffold is exceptionally broad, with derivatives exhibiting a wide spectrum of biological activities. nih.govmdpi.com These compounds have garnered significant attention for their potential therapeutic applications. wisdomlib.orgontosight.ai Research has demonstrated their efficacy as inhibitors of serine proteases, such as human leukocyte elastase, which is implicated in inflammatory diseases. nih.govwisdomlib.org

Table 1: Reported Pharmacological Activities of the Benzoxazinone Scaffold

Biological ActivityDescription
Anticancer Compounds have shown cytotoxicity against various cancer cell lines, including P388 leukemia cells. nih.govmdpi.comnih.gov
Antibacterial Activity has been reported against various bacterial strains. nih.govresearchgate.netmdpi.com
Antifungal Benzoxazinone derivatives have been evaluated for their ability to inhibit fungal growth. nih.govresearchgate.netmdpi.com
Antiviral Some derivatives have shown potential in inhibiting viral replication. nih.govmdpi.comontosight.ai
Anti-inflammatory Known to act as antiphlogistic drugs and inhibitors of enzymes involved in inflammation. nih.govresearchgate.netmdpi.com
Antimalarial The scaffold is present in compounds investigated for activity against malaria. nih.govmdpi.com
Anti-Alzheimer Certain derivatives have been explored for their potential in treating Alzheimer's disease. nih.govmdpi.com
Antidiabetic Some compounds have demonstrated antidiabetic properties. nih.govmdpi.com

Overview of Broad Academic and Research Interests in the Benzoxazinone Scaffold

The benzoxazinone scaffold is the subject of extensive academic and industrial research due to its synthetic versatility and diverse biological profile. nih.govmdpi.com The interest spans multiple disciplines, including medicinal chemistry, organic synthesis, materials science, and agrochemistry. nih.gov

In medicinal chemistry, the focus is on synthesizing novel derivatives and evaluating their pharmacological effects to develop new therapeutic agents. wisdomlib.orgresearchgate.net The ability to easily modify the core structure allows researchers to perform structure-activity relationship (SAR) studies, optimizing compounds for specific biological targets. nih.gov For example, this compound itself is used as a starting material to create various quinazolinone derivatives through reactions with amino compounds. orientjchem.orgorientjchem.org

Beyond pharmaceuticals, benzoxazinones are investigated for their applications in agrochemicals, where they have been explored as potential insecticides and herbicides. nih.govmdpi.com The development of efficient synthetic routes to access these compounds remains an active area of research, with new methods continually being reported to improve yield, selectivity, and environmental friendliness. nih.govnih.gov This sustained interest underscores the importance of the benzoxazinone framework as a source of functional molecules with significant potential across various scientific fields. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B3056314 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 7033-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMVQZIDRMBYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303001
Record name 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7033-50-3
Record name NSC155704
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 2 Methyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Direct Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

The direct synthesis of this compound can be achieved through the cyclization of 2-amino-5-chlorobenzoic acid.

Synthesis from 2-Amino-5-chlorobenzoic Acid and Acetic Anhydride (B1165640)

The reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride is a primary method for the synthesis of this compound. This transformation is a specific example of a general method where heating substituted anthranilic acids with acetic anhydride leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq The process involves the acetylation of the amino group of 2-amino-5-chlorobenzoic acid, followed by an intramolecular cyclization to form the benzoxazinone (B8607429) ring.

Another reported synthesis of 6-chloro-2-methyl-(4H)-3,1-benzoxazin-4-one involves the intramolecular rearrangement of 7-chloro-1,4-benzodiazepin-2,5-dione upon refluxing with acetic anhydride in the presence of pyridine (B92270). uomosul.edu.iq

A general procedure for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride involves mixing the two reagents and refluxing at 130 °C for 3 hours. The excess acetic anhydride is then removed under high vacuum to yield the product. chemicalbook.com A similar procedure involves refluxing anthranilic acid with excess acetic anhydride at a lower temperature of 35-40 °C for 50-55 minutes. chemicalbook.com

Starting MaterialReagentProductConditionsYieldReference
2-Amino-5-chlorobenzoic acidAcetic AnhydrideThis compoundRefluxNot specified uomosul.edu.iq
7-Chloro-1,4-benzodiazepin-2,5-dioneAcetic Anhydride, PyridineThis compoundRefluxNot specified uomosul.edu.iq
Anthranilic acidAcetic Anhydride2-Methyl-4H-3,1-benzoxazin-4-oneReflux, 130 °C, 3 h100% chemicalbook.com
Anthranilic acidAcetic Anhydride2-Methyl-4H-3,1-benzoxazin-4-oneReflux, 35-40 °C, 50-55 min79% chemicalbook.com

Proposed Mechanisms for Cyclization Reactions

The formation of 4H-3,1-benzoxazin-4-ones from anthranilic acids and acylating agents like acetic anhydride or acid chlorides proceeds through a cyclization mechanism. One well-established mechanism involves the initial acylation of the amino group of the anthranilic acid. uomosul.edu.iq In the case of using two equivalents of an acid chloride, the second mole reacts with the carboxylic group to form a mixed anhydride. This intermediate then undergoes cyclization with the loss of a molecule of the corresponding acid to yield the benzoxazinone derivative. uomosul.edu.iq

When acetic anhydride is used, it is proposed that the amino group of the anthranilic acid first attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of an N-acetylanthranilic acid intermediate and an acetate (B1210297) ion. The N-acetylanthranilic acid then undergoes an intramolecular cyclization. The carboxylic acid group attacks the amide carbonyl carbon, and subsequent dehydration, facilitated by the acetic anhydride, results in the formation of the this compound ring.

General Synthetic Routes to 4H-3,1-Benzoxazin-4-one Analogues

The synthetic strategies for this compound are part of a broader family of reactions used to synthesize various 4H-3,1-benzoxazin-4-one analogues.

Methods Involving Anthranilic Acids

Anthranilic acids are versatile precursors for the synthesis of a wide range of 4H-3,1-benzoxazin-4-one analogues.

Heating various substituted anthranilic acids with acetic anhydride is a common and effective method for the preparation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. uomosul.edu.iq This method is advantageous due to the ready availability of acetic anhydride and the straightforward nature of the reaction. The reaction conditions typically involve refluxing the substituted anthranilic acid with an excess of acetic anhydride. The substituents on the anthranilic acid ring can vary, allowing for the synthesis of a diverse library of 2-methyl-4H-3,1-benzoxazin-4-one analogues.

Anthranilic Acid DerivativeProductReference
Anthranilic acid2-Methyl-4H-3,1-benzoxazin-4-one uomosul.edu.iq
Substituted anthranilic acids2-Methyl- (substituted)-4H-3,1-benzoxazin-4-ones uomosul.edu.iq

The condensation of anthranilic acids with acid chlorides is a widely used method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. rsc.org Typically, the reaction is carried out in a pyridine solution where the anthranilic acid reacts with two equivalents of an acid chloride to produce 2-aryl-3,1-benzoxazin-4-one derivatives in high yields. uomosul.edu.iqrsc.org The use of one equivalent of acid chloride can lead to a mixture of the desired benzoxazinone and the N-acylated anthranilic acid. rsc.org This method allows for the introduction of a wide variety of substituents at the 2-position of the benzoxazinone ring by simply changing the acid chloride used.

Anthranilic AcidAcid Chloride (2 equiv.)ProductSolventYieldReference
Anthranilic acidBenzoyl chloride2-Phenyl-4H-3,1-benzoxazin-4-onePyridineHigh rsc.org
Anthranilic acidVarious aroyl chlorides2-Aryl-4H-3,1-benzoxazin-4-onesPyridine>90% nih.gov
Utilizing Ortho Esters under Acid Catalysis

The acid-catalyzed reaction between an anthranilic acid and an ortho ester provides a direct route to 2-substituted-4H-3,1-benzoxazin-4-ones. researchgate.netnih.gov For the synthesis of this compound, this would involve the condensation of 2-amino-5-chlorobenzoic acid with an orthoacetate, such as triethyl orthoacetate.

The reaction proceeds through the formation of an iminium intermediate, which subsequently cyclizes. nih.gov The final step involves the elimination of an alcohol molecule (e.g., ethanol) to yield the aromatic benzoxazinone ring. nih.gov This transformation can be carried out under both thermal and microwave-assisted conditions. researchgate.netnih.gov In some instances, particularly with shorter reaction times or less facile elimination, a dihydro intermediate, (±)-2-alkoxy-2-alkyl/aryl-1,2-dihydro-4H-benzoxazin-4-one, may be isolated. researchgate.netnih.gov For example, the reaction of anthranilic acid with triethyl orthobenzoate under thermal conditions for 48 hours yielded the desired 4H-benzoxazine-4-one, whereas a 24-hour reaction time furnished the dihydro intermediate. researchgate.net

Table 1: Synthesis via Ortho Esters under Acid Catalysis

Starting Material Reagent Conditions Product
2-Amino-5-chlorobenzoic acid Triethyl orthoacetate Acid catalyst (e.g., H₂SO₄), Heat or Microwave This compound
Cyanuric Chloride as a Cyclizing Agent

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as an effective cyclodehydrating agent for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from N-acylanthranilic acids. semanticscholar.orgscispace.com This method is notable for its mild reaction conditions, often proceeding at room temperature. semanticscholar.org The synthesis of this compound via this route starts with 5-chloro-N-acetylanthranilic acid.

The reaction is typically performed in a suitable solvent like toluene (B28343) in the presence of a base such as triethylamine. semanticscholar.org A proposed mechanism involves the nucleophilic attack of the carboxylic acid group of the N-acylanthranilic acid on the cyanuric chloride, forming an active ester intermediate. semanticscholar.org This is followed by intramolecular cyclization to yield the benzoxazinone. semanticscholar.org In some variations, a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) is used, which forms an iminium cation that acts as the cyclizing agent. semanticscholar.org This approach has been successfully applied to prepare a variety of aryl- and alkyl-2-substituted 4H-3,1-benzoxazin-4-ones. semanticscholar.org

Table 2: Synthesis using Cyanuric Chloride

Starting Material Reagent Base Solvent Conditions Product Yield
N-Benzoylanthranilic acid Cyanuric Chloride Triethylamine Toluene Reflux 2-Phenyl-4H-3,1-benzoxazin-4-one 83% semanticscholar.org

Approaches from N-Acyl Anthranilic Acids

One of the most prevalent methods for preparing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclodehydration of N-acyl anthranilic acids. asianpubs.orgresearchgate.net The synthesis of this compound from 5-chloro-N-acetylanthranilic acid is a classic example of this approach.

The most commonly used dehydrating agent for this transformation is acetic anhydride. asianpubs.orguomosul.edu.iq The reaction typically involves heating the N-acyl anthranilic acid with an excess of acetic anhydride. uomosul.edu.iq The process involves an initial acetylation of the amino group of the corresponding anthranilic acid (2-amino-5-chlorobenzoic acid) to form the N-acyl derivative, followed by an intramolecular cyclization with the elimination of a water molecule to form the benzoxazinone ring. tandfonline.com This method is straightforward and widely applicable for a range of substituted benzoxazinones. uomosul.edu.iq

Table 3: Synthesis from N-Acyl Anthranilic Acids

Starting Material Reagent Conditions Product
5-Chloro-N-acetylanthranilic acid Acetic Anhydride Heat/Reflux This compound

Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of benzoxazinone derivatives.

The application of microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. asianpubs.org This technique is often employed for the cyclodehydration of N-acylanthranilic acids using acetic anhydride under solvent-free conditions. asianpubs.orgresearchgate.net

In a typical procedure, the N-acylaminobenzoic acid and acetic anhydride are placed in a vessel and irradiated in a microwave oven for a short period, often just a few minutes. asianpubs.org This rapid heating leads to high yields of the desired product with reduced reaction times compared to conventional heating methods. asianpubs.orgscispace.com For instance, the reaction of 2-acylaminobenzoic acid with acetic anhydride under microwave irradiation at 210 W for a total of 5 minutes can produce the corresponding benzoxazinone in nearly pure form. asianpubs.org This method offers the advantages of speed, efficiency, and cleaner reaction profiles. asianpubs.org

Table 4: Microwave-Assisted Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

Starting Material Reagent Power Time Conditions

The development of synthetic routes that avoid the use of transition metals is a key area of green chemistry. For benzoxazinone-related structures, transition-metal-free strategies have been reported. One such approach involves a cross-dehydrogenative coupling for the selective functionalization of a C-H bond next to a tertiary amine, followed by a direct C-O bond formation. nih.gov

This method utilizes N-iodosuccinimide (NIS) to mediate the α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids, leading to 1,2-dihydro-benzoxazin-4-ones through an oxidative C-O bond formation. nih.gov While this specific method yields the dihydro derivative, it represents an important advancement in constructing the core benzoxazinone ring system without relying on metal catalysts. nih.gov Another transition-metal-free multicomponent cascade reaction has been developed for the construction of chiral 2H-1,4-benzoxazine scaffolds. rsc.org

Molecular iodine has emerged as an affordable and effective catalyst for various organic transformations. An appealing, transition-metal-free oxidative cascade sequence has been developed for the synthesis of 2-arylbenzoxazin-4-ones using iodine as a catalyst. researchgate.net

This method involves the reaction of an anthranilic acid with an aldehyde, using an oxidant such as Oxone. researchgate.net The reaction proceeds through a condensation of the anthranilic acid and aldehyde, followed by an iodine-catalyzed cyclization to form the benzoxazinone ring. researchgate.net This strategy has been successfully applied to a variety of structurally diverse anthranilic acids and aryl aldehydes, affording the desired products under mild conditions. researchgate.net A similar condensation procedure using anthranilic acids, aryl aldehydes, and acetic anhydride under ultrasound conditions also provides access to related dihydro-benzoxazinone structures in excellent yields under transition-metal-free conditions. mdpi.com

Palladium-Catalyzed Carbonylative Synthesis

The palladium-catalyzed carbonylative synthesis represents a significant advancement in the formation of the benzoxazinone core structure. This methodology has been effectively used for the synthesis of a variety of substituted benzoxazinones from N-(o-bromoaryl)amides. A key innovation in this area is the use of paraformaldehyde as a solid, stable, and easy-to-handle source of carbon monoxide (CO), which circumvents the challenges associated with handling toxic and pressurized CO gas. acs.orgnih.govrsc.org

The reaction typically involves the coupling of an N-(o-bromoaryl)amide with carbon monoxide generated in situ from paraformaldehyde, catalyzed by a palladium complex. The selection of the ligand and base is crucial for achieving high yields. Studies have shown that ligands such as XantPhos, in combination with a base like potassium acetate (KOAc) and a palladium source like Pd(OAc)₂, provides an effective catalytic system. rsc.org The reaction is generally carried out in a high-boiling solvent such as o-xylene (B151617) to facilitate the decomposition of paraformaldehyde and the subsequent carbonylative cyclization. rsc.org

This approach is noted for its good generality, although the electronic properties of the substituents on the aryl ring can influence the reaction efficiency. For instance, substrates with electron-withdrawing groups may sometimes lead to reduced yields due to competing debromination side reactions. rsc.org A proposed mechanism for this transformation suggests that paraformaldehyde decomposes to supply carbon monoxide, which then participates in the palladium-catalyzed carbonylative cyclization of the N-(o-bromoaryl)amide to furnish the benzoxazinone product. rsc.org

Table 1: Key Research Findings for Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones

Parameter Details
Starting Material N-(o-bromoaryl)amides (e.g., N-(2-bromo-4-chlorophenyl)acetamide)
Carbonyl Source Paraformaldehyde (solid CO surrogate) acs.orgnih.gov
Catalyst System Palladium acetate (Pd(OAc)₂)
Ligand XantPhos rsc.org
Base Potassium acetate (KOAc) rsc.org
Solvent o-Xylene rsc.org
General Yield Up to 91% for optimized substrates rsc.org

| Key Advantage | Avoids the use of gaseous, toxic carbon monoxide. acs.orgrsc.org |

Electrochemical Synthesis Approaches

Electrochemical synthesis is emerging as a powerful and environmentally friendly tool in organic chemistry, offering mild reaction conditions and high functional group tolerance. acs.orgnih.gov While specific electrochemical methods for the direct synthesis of this compound are not extensively documented, related benzoxazinone structures have been synthesized using electrosynthesis, highlighting the potential of this approach.

One notable electrochemical strategy involves the unexpected skeletal rearrangement of 3-hydroxy-2-oxindoles into 3,1-benzoxazin-2-ones. acs.orgnih.gov This reaction is conducted in an undivided cell, often using a graphite (B72142) anode and a platinum cathode under a constant current. acs.orgnih.gov The process is tolerant of various functional groups on the aromatic ring of the oxindole (B195798) precursor. acs.org Mechanistic studies suggest the involvement of a peroxide intermediate in this rearrangement. acs.orgnih.gov Although this method yields a different isomer (a 2-one instead of a 4-one) and does not incorporate the 2-methyl substituent, it demonstrates the feasibility of forming the benzoxazinone ring system via electrochemical means.

Another electrochemical approach has been developed for the synthesis of sulfonated 4H-3,1-benzoxazines through a radical cascade cyclization of styrenyl amides with sulfonylhydrazines. rsc.org This method operates under metal- and external oxidant-free conditions at ambient temperature, showcasing the green credentials of electrosynthesis. rsc.org While this produces a different class of benzoxazine (B1645224) derivatives, it further underscores the utility of electrochemistry in constructing complex heterocyclic systems.

Table 2: Research Findings for Electrochemical Synthesis of Related Benzoxazinone Structures

Parameter Details (for 3,1-benzoxazin-2-ones)
Starting Material 3-Hydroxy-2-oxindoles acs.orgnih.gov
Reaction Type Electrochemical skeletal reorganization acs.org
Electrodes Graphite (Anode), Platinum (Cathode) acs.orgnih.gov
Electrolyte Tetrabutylammonium hexafluorophosphate (B91526) (nBu₄PF₆) nih.gov
Solvent System Methanol in Tetrahydrofuran (THF) nih.gov
Key Feature Mild, environmentally friendly conditions; open-to-air setup acs.orgnih.gov

| Product | 3,1-Benzoxazin-2-one derivatives (isomers of the target compound) acs.org |

Chemical Reactivity and Transformations of 6 Chloro 2 Methyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Reactions at the Benzoxazinone (B8607429) Ring System

The inherent reactivity of the 4H-3,1-benzoxazin-4-one scaffold is dictated by the electronic properties of the heterocyclic ring. This ring system is predisposed to reactions with nucleophiles, which are key to its synthetic applications.

Susceptibility to Nucleophilic Attack at Carbon-2 and Carbon-4

The structure of 4H-3,1-benzoxazin-4-ones, including the 6-chloro-2-methyl derivative, contains two primary electrophilic centers that are susceptible to nucleophilic attack: the carbon atom at position 2 (C2) and the carbonyl carbon at position 4 (C4). The reactivity at these positions is a consequence of the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms within the heterocyclic ring.

Mechanistically, the reaction with nucleophiles often commences with an attack on the C4 carbonyl group. This is because 4H-3,1-benzoxazin-4-ones can be considered as semi-acid anhydrides. This initial attack by a nucleophile leads to the cleavage of the O-C4 bond and the opening of the oxazinone ring. The resulting intermediate is an acylated derivative that can then undergo further reactions. This ring-opening process is a common pathway in the reactions of benzoxazinones with a variety of nucleophiles, including amines and hydrazines. The subsequent cyclization of these intermediates is a fundamental step in the formation of quinazolinone derivatives.

Reactions with Nitrogen Nucleophiles

The reaction of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one with nitrogen-based nucleophiles is a well-established method for the synthesis of a diverse range of N-substituted heterocyclic compounds. These reactions are pivotal in the construction of quinazolinone frameworks, which are of significant interest in medicinal chemistry.

The transformation of this compound into quinazolinone derivatives is a direct consequence of its reaction with various nitrogen nucleophiles. This process typically involves an initial nucleophilic attack at the C4 position, leading to the opening of the benzoxazinone ring, followed by a cyclization step that forms the quinazolinone core.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to the corresponding 3-amino-6-chloro-2-methylquinazolin-4(3H)-one. This reaction proceeds through the characteristic ring-opening and subsequent cyclization mechanism. The initial nucleophilic attack by the hydrazine at the C4 carbonyl group of the benzoxazinone ring leads to an intermediate, which then cyclizes to form the stable quinazolinone ring system with a free amino group at the 3-position. This 3-amino derivative serves as a versatile intermediate for the synthesis of more complex fused heterocyclic systems. For instance, a similar reaction with 2-methyl-6-iodo-1,3-benzoxazinone has been shown to yield the corresponding 3-amino derivative, highlighting the general applicability of this transformation. uomosul.edu.iq

The condensation of this compound with a variety of primary amines is a widely used method for the synthesis of 3-substituted quinazolinone derivatives. The reaction generally proceeds by heating the benzoxazinone with the respective amine, often without a solvent or in a high-boiling solvent. This fusion or high-temperature solution reaction facilitates the nucleophilic attack of the amine on the C4 carbonyl, leading to ring opening and subsequent cyclization to the quinazolinone. orientjchem.orgorientjchem.org

This method has been successfully applied to a range of aromatic amines, yielding the corresponding 3-arylquinazolinone derivatives. orientjchem.orgorientjchem.org While specific examples for this compound with aliphatic, aralkyl, and heteroaryl amines are not extensively detailed in the provided search results, the general reactivity of benzoxazinones suggests that similar reactions would proceed to afford the corresponding N-substituted quinazolinones. The reaction of other benzoxazinone derivatives with aliphatic amines such as ethylamine (B1201723) and aralkylamines like benzylamine (B48309) has been documented to produce the expected 3-substituted quinazolinones. uomosul.edu.iq

Below is a table summarizing the reported reactions of this compound with various aromatic amines. orientjchem.orgorientjchem.org

AmineProduct
Aniline6-chloro-2-methyl-3-phenylquinazolin-4(3H)-one
p-Toluidine6-chloro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one
p-Anisidine6-chloro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one
p-Chloroaniline6-chloro-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one
p-Nitroaniline6-chloro-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one
Anthranilic acid2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

The reaction of this compound with hydroxylamine (B1172632) hydrochloride results in the formation of 3-hydroxy-6-chloro-2-methylquinazolin-4(3H)-one. This transformation is typically carried out in a basic solvent, such as pyridine (B92270), to neutralize the hydrogen chloride salt and free the hydroxylamine nucleophile. The reaction mechanism is analogous to that of other nitrogen nucleophiles, involving the opening of the benzoxazinone ring followed by cyclization to the quinazolinone. This reaction has been documented for the closely related 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, which upon treatment with hydroxylamine hydrochloride in boiling pyridine, yields the corresponding 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one. uomosul.edu.iq This indicates a general reactivity pattern for this class of compounds.

Formation of Quinazolinone Derivatives
Reaction with Thiosemicarbazide (B42300)

The reaction of this compound with thiosemicarbazide serves as a direct route to fused heterocyclic systems. This transformation involves thiosemicarbazide acting as a dinucleophile, leading to the formation of a triazoloquinazoline derivative. The reaction proceeds through an initial nucleophilic attack by one of the hydrazine nitrogen atoms on the C-4 carbonyl carbon of the benzoxazinone ring, leading to ring opening. This is followed by an intramolecular cyclization and dehydration sequence.

Specifically, the fusion of this compound (I) with thiosemicarbazide results in a cyclocondensation reaction that yields a triazoloquinazoline (X). orientjchem.orgorientjchem.org This one-pot synthesis provides an efficient pathway to this tricyclic scaffold, which is of significant interest in medicinal chemistry. orientjchem.orgorientjchem.org

Formation of 3-Amino- and 3-Hydroxy-Quinazolin-4-ones

The benzoxazinone ring is readily converted into the corresponding quinazolinone core by reaction with nitrogen nucleophiles like hydrazine hydrate and hydroxylamine. These reactions are fundamental for introducing a reactive functional group at the N-3 position of the quinazolinone ring, enabling further synthetic modifications.

3-Amino-Quinazolin-4-ones : The treatment of this compound with hydrazine hydrate is a standard and efficient method for the synthesis of 3-amino-6-chloro-2-methylquinazolin-4(3H)-one. The reaction typically involves refluxing the benzoxazinone with an excess of hydrazine hydrate in a solvent such as ethanol (B145695). This process can be significantly expedited using microwave irradiation, which reduces reaction times from hours to minutes while maintaining good to excellent yields.

3-Hydroxy-Quinazolin-4-ones : Analogously, the reaction of this compound with hydroxylamine leads to the formation of 3-hydroxy-6-chloro-2-methylquinazolin-4(3H)-one (VII). orientjchem.org This reaction follows a similar mechanism involving nucleophilic attack at C-4, ring opening, and subsequent cyclization to form the stable quinazolinone ring.

The resulting 3-amino and 3-hydroxy quinazolinones are valuable synthons for creating a larger library of derivatives through condensation with aldehydes, acylation, or sulfonation. orientjchem.org

Formation of 3-Substituted Quinazolin-4(3H)-ones

One of the most widely utilized transformations of this compound is its reaction with primary amines to yield a diverse range of N-substituted quinazolin-4(3H)-ones. This reaction underscores the role of the benzoxazinone as a stable and convenient synthon for the 2-acetamido-5-chlorobenzoyl group.

The synthesis can be performed under various conditions, which may influence the outcome and yield. Common methods include:

Fusion : Heating a mixture of the benzoxazinone and a primary amine (both aromatic and aliphatic) at elevated temperatures, often without a solvent, directly affords the corresponding 3-substituted-6-chloro-2-methylquinazolin-4(3H)-one. orientjchem.orgorientjchem.org

Solution Phase : Refluxing the benzoxazinone with a primary amine in a high-boiling solvent such as glacial acetic acid or ethanol also facilitates the condensation and cyclization to the quinazolinone product.

This reaction provides a straightforward entry to compounds with diverse functionalities at the N-3 position, which is crucial for tuning the pharmacological properties of the quinazolinone scaffold. A variety of amino compounds have been successfully used to generate libraries of these derivatives. orientjchem.orgorientjchem.org

Amine NucleophileProductReference
Hydrazine Hydrate3-Amino-6-chloro-2-methylquinazolin-4(3H)-one orientjchem.org
Hydroxylamine3-Hydroxy-6-chloro-2-methylquinazolin-4(3H)-one orientjchem.org
Aryl Amines3-Aryl-6-chloro-2-methylquinazolin-4(3H)-ones (IXa-f) orientjchem.orgorientjchem.org
Formation of Triazoloquinazolines

As indicated previously, this compound is a direct precursor to the triazoloquinazoline ring system. The reaction with thiosemicarbazide under fusion conditions leads to the formation of 7-chloro-5-methyl- nih.govsciencescholar.ustriazolo[4,3-c]quinazoline. orientjchem.orgorientjchem.org This cyclocondensation reaction is a powerful tool for rapidly assembling this complex heterocyclic framework. The process involves the initial formation of a quinazolinone intermediate bearing a thiourea (B124793) moiety at the N-3 position, which then undergoes intramolecular cyclization to furnish the final tricyclic product.

Formation of Thiazole (B1198619) Derivatives

Direct conversion of this compound into thiazole-containing structures is not a commonly reported one-step transformation. Instead, the synthesis of thiazolo-fused quinazolinones typically proceeds via a multi-step sequence starting from the benzoxazinone.

A plausible synthetic route involves the initial conversion of the benzoxazinone into a quinazolinone-2-thione or a related derivative. For instance, the precursor to the benzoxazinone, 5-chloroanthranilic acid, can react with isothiocyanates to yield 2-thio-6-chloroquinazolinones. orientjchem.orgorientjchem.org This thione derivative can then serve as a key intermediate for the construction of a thiazole ring. A common method for thiazole synthesis is the Hantzsch condensation, which involves the reaction of a thioamide with an α-haloketone. sciencescholar.us By analogy, reacting the 6-chloro-2-methylquinazolin-4(3H)-one-3-thiourea intermediate (derived from reaction with a thiosemicarbazide precursor) with an α-halocarbonyl compound would lead to the annulation of a thiazole ring, yielding a thiazoloquinazoline derivative.

Aminolysis Reactions Leading to Amides

The reaction of this compound with amines proceeds through an initial ring-opening step known as aminolysis. This step results in the formation of an open-chain amide intermediate, specifically an N-substituted 2-acetamido-5-chlorobenzamide.

The stability of this intermediate and the final product (amide vs. cyclized quinazolinone) can be influenced by the reaction conditions.

Under milder conditions or with certain amines, the intermediate N-acyl anthranilamide can be isolated.

Under harsher conditions, such as heating in acetic acid or solvent-free fusion, this intermediate readily undergoes intramolecular cyclization with the elimination of water to form the thermodynamically stable 3-substituted quinazolin-4(3H)-one.

This initial aminolysis is a critical step, as it involves the nucleophilic attack of the amine at the C-4 carbonyl, cleavage of the acyl-oxygen bond, and formation of the amide linkage.

Reactions with Carbon Nucleophiles Leading to Quinolone and Naphthyridinone Scaffolds

The direct reaction of this compound with carbon nucleophiles to form quinolone or naphthyridinone scaffolds is not a well-documented transformation. The electrophilic sites at C-2 and C-4 of the benzoxazinone ring show a strong preference for reacting with heteroatom nucleophiles (N, O, S).

The synthesis of quinolone scaffolds typically involves distinct synthetic strategies, such as the Gould-Jacobs reaction or Camps cyclization, which utilize different starting materials like anilines and β-ketoesters. mdpi.com Similarly, naphthyridinone synthesis follows specific cyclization pathways. nih.gov A synthetic route from this compound to these scaffolds would likely require a multi-step approach. Such a pathway might involve:

Ring-opening of the benzoxazinone to form a derivative of 2-amino-5-chlorobenzoic acid.

Modification of this intermediate to introduce the necessary carbon framework.

Subsequent intramolecular cyclization, potentially via a reaction like Dieckmann condensation or other methods, to construct the quinolone or naphthyridinone ring system. mdpi.com

However, a direct, one-pot conversion using carbon nucleophiles on the intact benzoxazinone ring is not a standard or reported method in the reviewed literature.

Reactions with Oxygen Nucleophiles (e.g., Alcohols)

The reaction of 2-methyl-4H-3,1-benzoxazin-4-ones with oxygen nucleophiles, such as alcohols, has been investigated. These reactions typically proceed via nucleophilic attack at the C4-carbonyl group, leading to the opening of the oxazinone ring. Specifically, the reaction of variably substituted 2-methyl-4H-3,1-benzoxazin-4-ones with a range of alcohols under microwave irradiation conditions results in the formation of the corresponding N-acetyl-anthranilates. researchgate.net This transformation provides a smooth pathway to these ester derivatives.

Ring-Opening and Ring-Closure Reactions

The benzoxazinone ring system is a valuable precursor for the synthesis of other heterocyclic structures through ring-opening and subsequent re-cyclization reactions.

Oxazinone Ring Cleavage and Re-cyclization

The fusion of this compound with various amino compounds is a well-documented transformation that leads to the formation of 3-arylquinazolinone derivatives. orientjchem.orgorientjchem.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the benzoxazinone ring, leading to ring cleavage and subsequent intramolecular cyclization to form the more stable quinazolinone ring system.

Similarly, the reaction of this compound with thiosemicarbazide results in a cyclocondensation reaction to yield a triazoloquinazoline. orientjchem.orgorientjchem.org This demonstrates the versatility of the benzoxazinone scaffold in accessing diverse heterocyclic systems. The general mechanism involves the initial nucleophilic attack by the hydrazine moiety of the thiosemicarbazide, followed by an intramolecular cyclization and dehydration.

The aminolysis of 2-substituted-4H-3,1-benzoxazin-4-ones with ammonium (B1175870) acetate (B1210297) or primary amines also affords the corresponding quinazolinone derivatives. raco.cat

ReactantNucleophileProductReference
This compoundAmino compounds3-Arylquinazolinone derivatives orientjchem.orgorientjchem.org
This compoundThiosemicarbazideTriazoloquinazoline orientjchem.orgorientjchem.org
2-Substituted-4H-3,1-benzoxazin-4-oneAmmonium acetate/Primary aminesQuinazolinone derivatives raco.cat

Intramolecular Rearrangements

While intramolecular rearrangements of this compound itself are not extensively documented, its formation through such a process has been reported. Specifically, a 7-chloro-1,4-benzodiazepin-2,5-dione derivative undergoes an intramolecular rearrangement upon refluxing with acetic anhydride (B1165640) in the presence of pyridine to yield a 6-chloro-2-methyl-(4H)-3,1-benzoxazin-4-one derivative. uomosul.edu.iq

Functionalization and Derivatization Strategies

Further modification of the this compound scaffold can be achieved through functionalization at different positions of the molecule.

Modifications at the 2-position of the Benzoxazinone Ring

Direct modification of the 2-methyl group of this compound is not a commonly reported transformation. Synthetic strategies typically involve the preparation of the benzoxazinone ring with the desired 2-substituent already in place. This is achieved by using different acylating agents in the initial cyclization step. For instance, various 2-substituted-4H-3,1-benzoxazin-4-ones have been prepared from anthranilic acid and the corresponding acid chlorides. rsc.org

Strategies for N-Directed Ortho-Functionalizations via C-H Activation

The nitrogen atom within the benzoxazinone ring can act as a directing group to facilitate the functionalization of adjacent C-H bonds. This approach has been utilized in rhodium(III)-catalyzed oxidative cross-coupling reactions. For example, benzoxazinones can react with styrenes to afford a variety of vinylarene scaffolds. rsc.org This protocol is characterized by its wide functional group compatibility, high yields, and excellent regio- and chemo-selectivity. rsc.org

The general mechanism for such transition metal-catalyzed C-H functionalization involves the coordination of the metal to the directing nitrogen atom, followed by the activation of a nearby C-H bond to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination yields the functionalized product.

Reaction TypeCatalystCoupling PartnerProductReference
Oxidative Cross-CouplingRh(III)StyrenesVinylarene Scaffolds rsc.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the functional groups present within a molecule through the analysis of its vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying characteristic functional groups. In 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, the IR spectrum is distinguished by strong absorption bands corresponding to the carbonyl (C=O) and imine (C=N) groups, which are integral to its benzoxazinone (B8607429) core.

The C=O stretching vibration in related 4H-3,1-benzoxazin-4-one derivatives typically appears in the range of 1750-1700 cm⁻¹. For instance, the C=O stretch in 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one is observed at 1766 cm⁻¹ and 1711 cm⁻¹. mdpi.com The C=N stretching vibration is generally found in the region of 1680-1620 cm⁻¹. Additionally, aromatic C=C stretching vibrations are expected between 1600 and 1450 cm⁻¹. The presence of a C-Cl bond would typically result in a strong absorption in the fingerprint region, between 800 and 600 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Carbonyl (C=O) stretch1750 - 1700
Imine (C=N) stretch1680 - 1620
Aromatic C=C stretch1600 - 1450
C-Cl stretch800 - 600

Note: The data in this table is based on typical ranges for the specified functional groups and data from related compounds.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While specific Raman data for this compound is not extensively documented, the technique is particularly sensitive to non-polar bonds. Therefore, the aromatic ring vibrations and the C-C framework of the benzoxazinone structure would be expected to produce strong signals in the Raman spectrum. Symmetrical vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, offering a more complete picture of the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environments

¹H-NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the methyl protons and the aromatic protons.

The methyl (CH₃) group protons at the 2-position are anticipated to appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm. The aromatic protons on the benzene (B151609) ring will appear in the downfield region, generally between δ 7.0 and 8.5 ppm. The splitting pattern of these aromatic protons will depend on their coupling with each other. For a 6-chloro substituted ring, one would expect to see three aromatic protons with specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet) reflecting their relative positions. For comparison, in a related compound, 2-methyl-3-substituted quinazolin-4(3H)-one, the methyl protons appear as a singlet around δ 2.2-2.4 ppm. orientjchem.org

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃2.2 - 2.5Singlet
Aromatic-H7.0 - 8.5Multiplet

Note: The data in this table is based on typical chemical shift values and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework

¹³C-NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound is expected to display nine distinct signals corresponding to its nine unique carbon atoms.

The carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield, typically in the range of δ 160-170 ppm. The imine carbon (C=N) is also expected in the downfield region, around δ 140-150 ppm. The carbons of the aromatic ring will resonate between δ 110 and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon (-CH₃) will be the most shielded, appearing in the upfield region around δ 20-30 ppm. In similar quinazolinone structures, the C=O carbon appears around δ 168-173 ppm and the methyl carbon is observed near δ 25 ppm. orientjchem.org

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
-CH₃20 - 30
Aromatic-C110 - 140
C=N140 - 150
C=O160 - 170

Note: The data in this table is based on typical chemical shift values and data from analogous compounds.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique extensively used for the determination of the molecular weight of thermally labile and polar molecules. In the analysis of this compound, ESI-MS serves as a crucial tool for confirming its molecular mass and elemental composition.

The compound, with a molecular formula of C9H6ClNO2, has a calculated monoisotopic mass of approximately 195.0087 g/mol . When subjected to ESI-MS analysis, the molecule is ionized, typically by protonation, to form a pseudomolecular ion. The most commonly observed ion in positive mode ESI-MS is the protonated molecule, denoted as [M+H]+. For this compound, this would correspond to an m/z (mass-to-charge ratio) value of approximately 196.0159.

In addition to the protonated molecule, other adduct ions are often observed, which can further corroborate the molecular weight of the compound. For instance, the formation of a sodium adduct, [M+Na]+, is common and would be detected at an m/z of approximately 217.9979. The presence of these characteristic ions in the mass spectrum provides strong evidence for the molecular weight of the target compound.

Detailed analysis of the isotopic pattern of the molecular ion peak is also informative. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound is expected to exhibit a characteristic isotopic cluster for the molecular ion, with peaks separated by two m/z units, further confirming the presence of a single chlorine atom in the structure.

The following table summarizes the predicted m/z values for the common adducts of this compound that are typically observed in ESI-MS, which are instrumental for its molecular weight confirmation.

Adduct IonPredicted m/z
[M+H]⁺196.01599
[M+Na]⁺217.99793
[M+NH₄]⁺213.04253
[M+K]⁺233.97187
[M-H]⁻194.00143

Biological Activity and Mechanistic Insights Excluding Clinical Data

Enzyme Inhibition Studies

The 4H-3,1-benzoxazin-4-one core structure is a recognized inhibitor of various serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.

The benzoxazinone (B8607429) scaffold has been extensively studied as an inhibitor of serine proteases such as Human Leukocyte Elastase (HLE) and the complement enzyme C1r. nih.govcapes.gov.brnih.gov HLE is implicated in inflammatory diseases, while C1r is an initiating protease in the classical complement pathway. capes.gov.brbohrium.com

Studies on a wide array of substituted 4H-3,1-benzoxazin-4-ones have demonstrated their inhibitory potency. For instance, various analogs have shown inhibition constants (Ki) against HLE that span several orders of magnitude, with some reaching the nanomolar range. nih.gov The substitution pattern on the benzoxazinone ring is a critical determinant of this activity. While direct inhibitory data for 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one is not extensively detailed in isolation, structure-activity relationship (SAR) studies of the broader class provide valuable insights. For example, research indicates that substitution at the 6-position (the position of the chloro group in the title compound) is generally unfavorable for HLE inhibition. nih.gov Conversely, in studies on C1r serine protease, chloro-substituted 2-amino-4H-3,1-benzoxazin-4-ones have shown improved potency. capes.gov.brnih.gov For example, 7-chloro-2-[(2-iodophenyl)-amino]benz[d] bohrium.comnih.govoxazin-4-one demonstrated enhanced inhibitory activity against C1r. capes.gov.brnih.gov

Inhibition of Human Leukocyte Elastase (HLE) by Benzoxazinone Analogs
CompoundSubstitutionsKi (nM)
Valine-derived benzoxazinone5-Cl0.5

Benzoxazinones function by acylating the active site of serine proteases. nih.govnih.gov The mechanism involves a nucleophilic attack by the hydroxyl group of the active-site serine residue on the C-4 carbonyl carbon of the benzoxazinone ring. uomosul.edu.iq This attack leads to the opening of the heterocyclic ring and the formation of a stable, covalent acyl-enzyme intermediate. nih.govuomosul.edu.iq

The stability of this intermediate is key to the inhibitory action. The enzyme is rendered inactive while it is acylated. The subsequent step, deacylation (hydrolysis of the acyl-enzyme complex to regenerate the free enzyme), occurs very slowly. nih.gov This slow deacylation rate effectively sequesters the enzyme, leading to potent inhibition. The rates of both acylation (k_on) and deacylation (k_off) are influenced by the substituents on the benzoxazinone ring. nih.gov

The mechanism of action places benzoxazinones in the category of alternate substrate inhibitors, also known as mechanism-based inactivators. nih.govnih.govbohrium.com These inhibitors are recognized and processed by the enzyme in a manner similar to a natural substrate. mdpi.com However, the enzymatic reaction proceeds to form an intermediate (the acyl-enzyme) that is much more stable and hydrolyzes much more slowly than the intermediate formed with a typical substrate. mdpi.com This kinetic behavior results in time-dependent, competitive inhibition, as the inhibitor effectively competes with the substrate for the enzyme's active site and traps it in an inactive state. nih.govnih.gov

Anticancer Research Pathways

Beyond direct enzyme inhibition, this compound serves as a crucial chemical intermediate for the synthesis of more complex molecules with potential applications in oncology.

This compound is a valuable precursor for synthesizing quinazolinone derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer effects. nih.govmdpi.com The benzoxazinone ring can be readily converted to the quinazolinone scaffold by reacting it with various primary amines. For instance, reacting this compound with aminophenoxy-quinoxalindione in glacial acetic acid has been used to produce novel quinazolinone-quinoxalindione hybrids, which were subsequently evaluated for cytotoxic activity. nih.gov This synthetic versatility makes it a key building block in the development of new potential antineoplastic agents. nih.gov

While direct anti-proliferative studies on this compound are limited, extensive research has been conducted on the derivatives synthesized from it and related benzoxazinone structures. nih.govresearchgate.net For example, a series of 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids were synthesized and evaluated for their anti-proliferative activity against human lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines. nih.gov Several of these compounds demonstrated significant cytotoxic effects, with GI50 values in the sub-micromolar to low micromolar range, highlighting the potential of the benzoxazinone-derived scaffold in cancer research. nih.gov

Anti-Proliferative Activity (GI50, µM) of Benzoxazinone-Derived Hybrids
Compound IDA549 (Lung)HeLa (Cervical)MDA-MB-231 (Breast)
7f1.251.580.58
7j0.321.211.12
7l0.980.370.91

Antimicrobial Research

The 4H-3,1-benzoxazin-4-one scaffold is a significant pharmacophore that has drawn considerable attention from chemists and pharmacologists for its wide range of biological activities. nih.govuomosul.edu.iq Derivatives of this core structure have been explored for various therapeutic applications, including their potential as antimicrobial agents. uomosul.edu.iqnih.gov Research has specifically investigated the impact of substitutions on the benzoxazinone ring, with the presence of a chlorine atom at the 6-position often being a key feature in structure-activity relationship studies.

Derivatives of this compound have been synthesized and evaluated for their potential to inhibit bacterial growth. The broader class of benzoxazinone derivatives has shown promise in this area. uomosul.edu.iq For instance, studies on chalcone-bearing 4H-3,1-benzoxazin-4-one derivatives have demonstrated mild to moderate activity against both gram-positive and gram-negative bacteria. chiet.edu.egraco.cat

Research on a closely related isomer, 7-chloro-2-methyl-4H-benzo[d] nih.govgsconlinepress.com-oxazin-4-one, revealed significant antibacterial activity against several pathogenic strains. gsconlinepress.com This compound was tested against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa, showing notable efficacy when compared to control samples. gsconlinepress.com The minimum inhibitory concentration (MIC) for this isomer ranged from 6 to 9 mg/mL against these bacteria. gsconlinepress.com While this data is for an isomer, it suggests the potential of the chloro-2-methyl-benzoxazinone scaffold as a source of antibacterial agents.

Further research into other related structures, such as 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, has also shown promising antibacterial activity against various pathogens when compared to the standard drug Streptomycin. researchgate.net

Table 1: Antibacterial Activity of 7-Chloro-2-methyl-4H-benzo[d] nih.govgsconlinepress.com-oxazin-4-one

Bacterial Strain Activity MIC Range (mg/mL) Reference
Klebsiella pneumonia Significant 6 - 9 gsconlinepress.com
Staphylococcus aureus Significant 6 - 9 gsconlinepress.com

The 6-chloro-substituted benzoxazinone framework has been identified as a key structural feature for potent antifungal activity. nih.gov In a study of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, compounds featuring a chlorine atom at the 6-position of the benzoxazinone skeleton exhibited superior antifungal activity compared to other substituted analogues. nih.gov

Specifically, certain 6-chloro derivatives showed excellent bioactivity against a range of plant pathogenic fungi. For example, compound 5o (a 6-chloro-1,4-benzoxazin-3-one derivative) displayed an inhibitory rate of 76.14% against Gibberella zeae with an EC50 value of 23.17 µg/ml. nih.gov Another derivative, 5p , showed a high inhibitory effect against Capsicum wilt with an EC50 value of 26.76 µg/ml. nih.gov Compound 5q was notably effective against Pellicularia sasakii (EC50 of 26.66 µg/ml), and compound 5s demonstrated the best activity against Phytophthora infestans, with an inhibitory rate of 82.62% and an EC50 value of 15.37 µg/ml. nih.gov

The broader family of 1,4-benzoxazin-3(4H)-ones has been screened against various phytopathogenic fungi, with several derivatives showing moderate to good antifungal activity. nih.gov Similarly, novel 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives exhibited promising antifungal effects when compared to the standard drug griseofulvin. researchgate.net

Table 2: Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Acylhydrazone Derivatives

Compound Fungal Strain Inhibition Rate (%) EC50 (µg/ml) Reference
5o Gibberella zeae 76.14 23.17 nih.gov
5p Capsicum wilt - 26.76 nih.gov
5q Pellicularia sasakii 73.32 26.66 nih.gov

The benzoxazine (B1645224) scaffold is also being investigated for its potential against Mycobacterium tuberculosis and various viruses. nih.govmdpi.com Research into 1,4-benzoxazine derivatives has led to the discovery of compounds with excellent antibacterial activity against M. tuberculosis H37Rv, with some showing MIC values as low as 0.6 µg/ml. nih.gov

Specifically, derivatives of 6-chloro-2,4-dihydro-1H-benzo[d] nih.govgsconlinepress.comoxazine have been synthesized and studied for their antitubercular properties. mdpi.com Thioxo-analogs, such as 6-chloro-3-phenyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dithiones, have demonstrated in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium that is comparable or superior to the standard drug isoniazid. nih.gov The replacement of an oxo group with a thioxo group at position 4 was found to enhance the activity against M. tuberculosis and M. kansasii. nih.gov

While direct antiviral data for this compound is limited, the broader benzoxazinone class is recognized for possessing antiviral properties, making it a scaffold of interest for further investigation in this area. uomosul.edu.iqnih.gov

Anti-inflammatory Research

Benzoxazinone derivatives are recognized for their anti-inflammatory properties, a field where they show significant potential. nih.gov The core structure is a versatile scaffold for developing new anti-inflammatory agents.

The anti-inflammatory (antiphlogistic) potential of chloro-substituted benzoxazinones has been demonstrated in preclinical studies. Research on the isomer 7-chloro-2-methyl-4H-benzo[d] nih.govgsconlinepress.com-oxazin-4-one showed potent anti-inflammatory activity. longdom.org In an animal model, this compound exhibited high levels of inflammation inhibition, achieving 96.78% and 95.71% activity at dose levels of 10mg/kg and 20mg/kg, respectively. longdom.org These results were superior to those of the standard anti-inflammatory drug Indomethacin, highlighting the significant antiphlogistic properties of this chemical class. longdom.org

The anti-inflammatory mechanisms of benzoxazinone derivatives have been explored using in vitro cell models. A study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety investigated their effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells. nih.gov

The findings revealed that these compounds effectively reduced the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, they significantly decreased the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov The derivatives also downregulated the expression of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the transcription and protein levels. nih.gov This research indicates that benzoxazinone derivatives can mitigate inflammatory responses in neural cells by modulating key signaling pathways. nih.gov

Table 3: Anti-inflammatory Activity of 7-Chloro-2-methyl-4H-benzo[d] nih.govgsconlinepress.com-oxazin-4-one

Dose Level Anti-inflammatory Activity (%) Reference
10 mg/kg 96.78 longdom.org

Metabolic Regulation Research

The 4H-3,1-benzoxazin-4-one scaffold has been a subject of investigation for its potential role in modulating metabolic pathways. Studies have primarily focused on its influence on glucose and lipid metabolism.

While direct studies on the antidiabetic properties of this compound are not extensively documented, the broader class of benzoxazinones is recognized for its potential in this area. nih.govmdpi.com Research into related heterocyclic structures, such as 1,4-benzoxazin-3-one derivatives, has shown potential antidiabetic activity through in silico analysis of their inhibitory effects against key enzymes like pancreatic α-amylase and intestinal α-glucosidase. nih.govresearchgate.net Furthermore, quinazolinones, which can be synthesized from 4H-3,1-benzoxazin-4-one precursors, have been documented to exhibit antidiabetic properties, suggesting a potential therapeutic avenue for this class of compounds. researchgate.netuomosul.edu.iq However, specific in vitro or in vivo data confirming the antihyperglycemic activity of this compound remains to be elucidated.

Investigations have identified significant lipid-altering characteristics in a series of 4H-3,1-benzoxazin-4-one derivatives. Specifically, compounds featuring a 4-(1,1-dimethylethyl)phenyl group at the 2-position have demonstrated hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein (HDL) elevating properties in rat models.

This activity was observed when the benzoxazinone ring system was substituted at the 6-position with various groups, including hydrogen, methyl, chloro, or iodo. The presence of a chloro group at the 6-position, as in the parent structure of the compound , was found to be conducive to these hypolipidemic effects. Research indicates that these properties are displayed in both hypercholesterolemic and normolipidemic rats.

Table 1: Effect of 6-Substituted 2-[4-(1,1-dimethylethyl)phenyl]-4H-3,1-benzoxazin-4-ones on Plasma Lipids in Rats
6-Position SubstituentHypocholesterolemic ActivityHypotriglyceridemic ActivityHDL Elevation
HydrogenActiveActiveActive
MethylActiveActiveActive
Chloro Active Active Active
IodoActiveActiveActive
BromoOptimal ActivityOptimal ActivityOptimal Activity

Other Documented Biological Activities (Academic Context)

Beyond metabolic regulation, the 3,1-benzoxazin-4-one core structure has been explored for other biological functions in academic research.

The 4H-3,1-benzoxazin-4-one framework is a known scaffold for compounds with antioxidant capabilities. nih.govmdpi.com Studies involving novel synthesized derivatives of this class have confirmed their potential as antioxidant agents. research-nexus.net For instance, certain 4H-3,1-benzoxazin-4-one derivatives bearing a pyrazolyl moiety were screened for their antioxidant activity. researchgate.netbohrium.com One specific compound from this series demonstrated very strong antioxidant effects, with an inhibition percentage of 87.4% in the ABTS assay, comparable to standard antioxidants. researchgate.net This suggests that the core benzoxazinone structure contributes to antioxidant capacity, which can be enhanced by specific substitutions. researchgate.net

Evidence suggests that compounds based on the 3,1-benzoxazine skeleton possess psychotropic properties. A study on 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine, a structurally related compound (a benzoxazine rather than a benzoxazinone), identified it as a new psychotropic agent with effects on the central nervous system. nih.gov The investigation noted its influence on animal behavior, including fear and motor activity, and classified it as having tranquilizing properties. nih.gov Additionally, quinazolinones, which are direct synthetic products from 4H-3,1-benzoxazin-4-ones, are recognized as a significant group of CNS active agents, often acting as CNS depressants. uomosul.edu.iqnih.gov

Structure-Activity Relationship (SAR) and Mechanistic Elucidation in Bioactivity

Structure-activity relationship (SAR) studies provide crucial insights into how the chemical structure of this compound and its analogues influences their biological effects.

For hypolipidemic activity , SAR studies of 2-phenyl-substituted 4H-3,1-benzoxazin-4-ones have shown that the nature of the substituent at the 6-position of the benzoxazinone ring is a key determinant of efficacy. While activity is maintained with hydrogen, methyl, chloro, and iodo groups at this position, substitution with a bromine atom was found to be optimal. This indicates that an electron-withdrawing halogen at the 6-position is favorable for this biological action.

Further mechanistic work suggests that the observed changes in lipoprotein concentration may not be caused by the parent benzoxazinone molecule itself but rather by a metabolite or degradation product. The synthesis of anticipated degradation products yielded compounds that displayed the expected in vivo activity, supporting this hypothesis.

For antioxidant activity , while specific SAR for this compound is not available, studies on related derivatives indicate that the introduction of a pyrazole (B372694) moiety can significantly enhance antioxidant properties. researchgate.net

In the context of CNS activity , the presence of a chlorine atom at the 6-position is a feature of the psychotropic compound 2-ethylamino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine, suggesting the importance of this substitution for CNS effects within this chemical class. nih.gov

Influence of Substituents on Biological Potency

The biological activity of benzoxazinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available literature, research on analogous compounds provides valuable insights.

For instance, in a series of 1,4-benzoxazin-3-one derivatives, which are structural isomers of the 3,1-benzoxazin-4-ones, the presence of a chlorine atom at the 6-position was found to be beneficial for antifungal activity. nih.gov A study evaluating these compounds against various phytopathogenic fungi revealed that derivatives bearing a 6-Cl substituent on the 1,4-benzoxazin-3-one skeleton exhibited superior antifungal activity compared to derivatives with other substituents at that position. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom at the C6 position of the benzoxazinone core can positively modulate the biological potency of this class of compounds.

Furthermore, the substituents at the 2-position of the 4H-3,1-benzoxazin-4-one ring also play a crucial role. The methyl group in this compound is a key feature. In broader studies of benzoxazinone derivatives, the introduction of various aryl and alkyl groups at this position has been shown to lead to a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. nih.gov The electronic effects of substituents can also influence the synthesis of these compounds; for example, the presence of electron-withdrawing groups like nitro groups on the precursor molecules has been observed to lower the yield during the synthesis of 2-arylbenzoxazin-4-ones. mdpi.com

The following table summarizes the observed influence of certain substituents on the biological activity of related benzoxazinone scaffolds.

ScaffoldSubstituent PositionSubstituentObserved Effect on Biological Activity
1,4-Benzoxazin-3-one6-ClEnhanced antifungal activity against various phytopathogenic fungi. nih.gov
2-Arylbenzoxazin-4-oneAryl group-NO2 (on precursor)Lowered synthetic yield. mdpi.com

Design Strategies for Novel Biologically Active Derivatives

The design of new, biologically active derivatives based on the this compound scaffold often involves established medicinal chemistry strategies. A primary approach is the modification of the core structure to enhance interactions with biological targets, improve pharmacokinetic properties, or introduce new biological activities.

One prominent strategy is the principle of molecular hybridization, where the benzoxazinone core is combined with other known pharmacophores. For example, in the development of novel antifungal agents based on the isomeric 1,4-benzoxazin-3-one scaffold, researchers have introduced a bioactive acylhydrazone moiety. nih.gov This design strategy aimed to leverage the antifungal properties of both the benzoxazinone ring and the acylhydrazone functional group, leading to hybrid molecules with potentially enhanced efficacy. nih.gov This approach of creating hybrid compounds could be applied to this compound to explore new therapeutic possibilities.

Another key design strategy involves the synthesis of a series of analogs with systematic variations of the substituents to perform a structure-activity relationship (SAR) study. This involves preparing derivatives with different chemical groups at various positions on the benzoxazinone ring and evaluating their biological activity. For instance, derivatives of 2-methyl-3-amino-quinazoline-4(3H)-one, which can be synthesized from 2-methyl-3,1-(4H)-benzoxazin-4-one, have been evaluated for their antimicrobial activity. eg.net

Computational design is also an increasingly important strategy. This involves using computer modeling to predict how modifications to the structure of this compound would affect its binding to a specific biological target. This in silico approach can help prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, computational design has been used to propose analogues of alloxazine (B1666890) with high binding affinities to their targets. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding the potential mechanism of action of biologically active compounds by visualizing their interactions with the active site of a biological target, such as an enzyme or a receptor.

While specific molecular docking studies for this compound were not found, studies on closely related benzoxazinone derivatives have been conducted to elucidate their antibacterial mechanisms. In one such study, newly synthesized 2,3-substituted nih.govsapub.orgbenzoxazin-4-one derivatives were subjected to molecular docking against two bacterial enzymes: dihydrofolate reductase (DHFR) from Staphylococcus aureus (PDB ID: 3FYV) and undecaprenyl diphosphate (B83284) synthase from Escherichia coli (PDB ID: 4H2M). rdd.edu.iq The results of these docking studies indicated that the benzoxazinone derivatives could fit within the binding pockets of these enzymes, and the calculated binding affinities correlated with their observed in vitro antibacterial activity. rdd.edu.iq

Another study focused on novel 2-chloro-8-methoxy-3-aryl- nih.govsapub.orgbenzoxazine derivatives and their interaction with the bacterial gyrase enzyme, which is a well-established target for antibiotics. impactfactor.org Molecular docking simulations were performed to understand the binding modes of these compounds within the ATP-binding domain of the gyrase enzyme. impactfactor.org Such studies provide a rational basis for the observed biological activity and can guide the design of more potent inhibitors.

The insights from these molecular docking studies on related benzoxazinones suggest that this compound and its derivatives likely exert their biological effects by binding to specific pockets in target proteins, driven by a combination of hydrophobic, hydrogen bonding, and other intermolecular interactions.

The table below presents examples of molecular docking studies performed on related benzoxazinone derivatives.

Compound ClassTarget Protein (PDB ID)OrganismKey Findings from Docking Study
2,3-Substituted nih.govsapub.orgbenzoxazin-4-one derivativesDihydrofolate reductase (3FYV)Staphylococcus aureusCompounds fit within the binding pocket, with binding scores correlating to antibacterial activity. rdd.edu.iq
2,3-Substituted nih.govsapub.orgbenzoxazin-4-one derivativesUndecaprenyl diphosphate synthase (4H2M)Escherichia coliCompounds occupy different domains of the binding pocket with good interaction scores. rdd.edu.iq
2-Chloro-8-methoxy-3-aryl- nih.govsapub.orgbenzoxazine derivativesBacterial gyrase enzyme (ATP-binding domain)BacteriaElucidation of binding modes within the active site. impactfactor.org

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and inherent reactivity of a molecule. A key approach in this area is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comwuxibiology.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. mdpi.com The energies of these orbitals and the gap between them are crucial descriptors of chemical reactivity and stability. wuxiapptec.commdpi.com A molecule with a high-energy HOMO is a better electron donor (more nucleophilic), whereas a molecule with a low-energy LUMO is a better electron acceptor (more electrophilic). wuxiapptec.comwuxibiology.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability. A large gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. mdpi.com For related heterocyclic compounds, these calculations help predict sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net The analysis of HOMO and LUMO distributions can reveal which atoms are most involved in these frontier orbitals, thereby identifying the most probable regions for chemical reactions. nih.gov

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with the ability to accept electrons (electrophilicity). wuxiapptec.com
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. mdpi.com
ElectronegativityχDescribes the power of an atom to attract electrons to itself.
Chemical HardnessηMeasures resistance to change in electron distribution. A hard molecule has a large energy gap. mdpi.com
Chemical SoftnessSThe reciprocal of hardness; a soft molecule has a small energy gap and is more reactive. mdpi.com

Density Functional Theory (DFT) Studies for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules with high accuracy. DFT calculations are employed to determine the optimized geometry of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, which corresponds to the lowest energy arrangement of its atoms in three-dimensional space.

Studies on similar benzoxazinone (B8607429) derivatives often utilize the B3LYP functional combined with basis sets like 6-31G* or 6-311++G** to perform geometry optimization. mdpi.comresearchgate.net The results of these calculations provide precise data on bond lengths, bond angles, and dihedral angles. For related benzoxazinone structures, the core benzoxazinone fragment has been shown to be nearly planar. nih.govresearchgate.net

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of experimental vibrational bands. researchgate.net For instance, studies on 2-phenyl-4H-3,1-benzoxazin-4-one have shown that DFT calculations can accurately approximate the observed fundamental wavenumbers. researchgate.net

Data TypeDescriptionApplication
Optimized Geometry
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C=O, C-Cl).Provides the foundational 3D structure of the molecule.
Bond AnglesThe angle formed between three connected atoms (e.g., O-C-N).Defines the molecule's shape and steric environment.
Dihedral AnglesThe angle between two intersecting planes, used to describe the conformation of the molecule.Determines the spatial orientation of different parts of the molecule.
Vibrational Frequencies
Wavenumbers (cm-1)The calculated frequencies of fundamental molecular vibrations.Correlates with peaks in experimental IR and Raman spectra for structural validation. researchgate.net
Vibrational ModesThe specific atomic motions associated with each frequency (e.g., C=O stretch, C-H bend). Allows for detailed interpretation of spectroscopic data.

Prediction of Molecular Descriptors (e.g., Predicted Collision Cross Section values)

Molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its properties in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. For this compound, a wide range of descriptors can be calculated to predict its physicochemical properties and biological activity.

One such descriptor is the Collision Cross Section (CCS), which characterizes the size and shape of an ion in the gas phase. CCS values are crucial in ion mobility-mass spectrometry (IM-MS) for compound identification. nih.gov While experimental measurement is the gold standard, computational methods, particularly machine learning algorithms, are increasingly used for CCS prediction. nih.gov These models are trained on large databases of known compounds to predict the CCS value for new structures based on their molecular descriptors. nih.gov

Other important descriptors include topological indices, electronic properties (like dipole moment), and steric parameters. These descriptors can be used to build models that predict properties like solubility, lipophilicity, and potential bioactivity.

Descriptor CategoryExamplesSignificance
Physicochemical Molecular Weight, LogP (lipophilicity), Polar Surface Area (PSA)Predicts pharmacokinetic properties like absorption and distribution.
Topological Wiener index, Balaban indexEncodes information about molecular branching and connectivity.
Electronic Dipole Moment, HOMO/LUMO energiesDescribes the electronic distribution and reactivity of the molecule.
3D/Steric Collision Cross Section (CCS) , Molecular Volume, Surface AreaRelates to the molecule's size, shape, and how it interacts with its environment. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The goal is to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers that separate them.

For this compound, the primary sources of conformational flexibility would involve the rotation of the 2-methyl group and potential non-planarity of the benzoxazinone ring system. While crystal structures of similar compounds show that the fused ring system tends to be nearly planar, slight puckering (such as a screw-boat conformation in some related 1,4-benzoxazin-3-ones) can occur. nih.govnih.gov

Computational methods can be used to generate a potential energy surface (PES) or energy landscape by systematically rotating bonds and calculating the energy of each resulting conformation. This landscape reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. Understanding the preferred conformation and the flexibility of the molecule is crucial as these factors can influence its interaction with biological targets.

Industrial and Material Science Applications

Application in Polymeric Material Synthesis

Benzoxazines, a class of compounds closely related to benzoxazinones, serve as precursors to high-performance polybenzoxazine resins. These thermosetting polymers are known for their exceptional properties, including high thermal stability, low water absorption, excellent dimensional stability, and a high char yield, which contributes to flame retardancy. nih.govrsc.org The incorporation of a chlorine atom, as in 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, is a strategic approach to further enhance the fire-resistant properties of the resulting polymer. nih.gov

The synthesis of polybenzoxazines typically involves the thermal ring-opening polymerization of benzoxazine (B1645224) monomers. nih.gov While this compound is a benzoxazinone (B8607429), its structure serves as a key building block for creating monomers that can then be polymerized. The benzoxazinone ring is reactive and can be opened or transformed to create linkages necessary for polymer chain formation. For instance, benzoxazinone derivatives can react with various nucleophiles, a property that is exploited to build larger molecular architectures suitable for polymerization. uomosul.edu.iqorientjchem.orgorientjchem.org

Research into chlorinated benzoxazine monomers has shown that they require more stringent conditions for polymerization compared to their non-chlorinated analogs but result in polymers with superior fire resistance. nih.govnih.gov The presence of chlorine in the polymer structure is believed to interfere with the combustion cycle in the gas phase, thereby reducing flammability. nih.gov These chlorine-containing polybenzoxazines are valuable as thermo- and fire-resistant binders for advanced polymer composite materials and as hardeners for other resins like epoxies. nih.govnih.gov

Below is a table summarizing the typical curing cycle for related chlorine-containing benzoxazine monomers and the resulting polymer characteristics.

Curing StageTemperatureDurationKey Process
Degassing130°C1 hourRemoval of volatiles
Stage 1180°C2 hoursInitial ring-opening and cross-linking
Stage 2200°C4 hoursAdvancement of polymerization
Stage 3220°C2 hoursFinal curing and network formation
Data derived from typical curing profiles for chlorinated benzoxazine monomers. nih.govnih.gov

Use as Optical Bleaching Agents

Optical bleaching agents, more commonly known as fluorescent whitening agents (FWAs) or optical brighteners, function by absorbing light in the non-visible ultraviolet (UV) spectrum and re-emitting it in the blue region of the visible spectrum. mfa.orgspecialchem.com This process masks the inherent yellow cast of many materials, making them appear whiter and brighter. mfa.orgspecialchem.com

The core chemical structures of many FWAs are rich in conjugated systems that support this fluorescence mechanism. While stilbene (B7821643) and coumarin (B35378) derivatives are among the most common classes of FWAs, research has expanded to include other heterocyclic systems. mfa.orgresearchgate.net Benzoxazinone derivatives have been identified as a class of compounds with significant fluorescent properties. nih.gov These properties make them suitable for use as fluorescent probes and potentially as optical brighteners. nih.gov

The fluorescence of benzoxazinone derivatives is attributed to the electronic structure of the fused ring system. Specific derivatives have been synthesized that exhibit high molar absorbance and good quantum yield, which are critical characteristics for effective fluorescent compounds. nih.gov The emission wavelength can be tuned by modifying the substituents on the benzoxazinone core. For instance, the introduction of an auxochrome like a dimethylamino group can shift the fluorescence characteristics significantly. nih.gov While direct evidence for the commercial use of this compound as a primary FWA is not extensively documented, its underlying benzoxazinone structure is a known fluorophore, suggesting its potential in this application or as a scaffold for developing new FWA molecules.

The table below outlines key properties of a representative fluorescent benzoxazinone derivative, illustrating the characteristics that make this class of compounds suitable for optical applications.

PropertyCharacteristicSignificance for FWA
Excitation Wavelength Typically in the UV-A range (340-400 nm)Absorbs invisible UV light from daylight
Emission Wavelength Blue region of the visible spectrum (400-450 nm)Emits blue light to counteract yellowing
Molar Absorbance HighEfficiently absorbs incoming UV radiation
Quantum Yield GoodEfficiently converts absorbed energy into emitted light
Data based on general properties of fluorescent benzoxazinone derivatives. nih.gov

Applications in Cosmetic Formulations

The application of this compound in cosmetic formulations is not well-documented in publicly available scientific literature. Generally, ingredients in cosmetics are selected for specific functions such as UV protection, preservation, pigmentation, or providing a whitening effect.

While some compounds with fluorescent properties are used in cosmetics to impart a "brightening" or "radiant" look to the skin, these are typically required to have a well-established safety profile for topical application. Given that the primary research focus on this compound and its close derivatives has been in material science and as synthetic intermediates, its use in cosmetics appears to be limited or non-existent at present. nih.govuomosul.edu.iqorientjchem.org Further research and toxicological studies would be necessary to establish its suitability and safety for any cosmetic application.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, and what methodologies ensure reproducibility?

  • Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) is a solvent-free method that avoids traditional condensation agents. This approach yields substituted benzoxazinones efficiently under ambient conditions, with reaction times optimized to 30–60 minutes . For solution-phase synthesis, base-catalyzed rearrangements (e.g., using mild alkalis) of precursor compounds like 2-phenacyl derivatives can also yield benzoxazinones, though reaction monitoring via TLC is critical to detect intermediates .

Q. How is the crystal structure of this compound characterized, and what structural insights are critical for functional studies?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) at 273 K reveals non-planar heterocyclic rings with screw-boat conformations. Key parameters include mean σ(C–C) = 0.004 Å and hydrogen-bonding networks (e.g., N–H⋯O interactions) that stabilize the crystal lattice. These structural details are essential for understanding reactivity and intermolecular interactions in biological or catalytic contexts .

Q. What biological activities are associated with benzoxazinone derivatives, and how does chlorination influence their efficacy?

  • Answer : Benzoxazinones exhibit herbicidal and antifungal properties, with chlorination at the 6-position enhancing electrophilicity and target binding. For example, 6-chloro derivatives show improved inhibition of fungal enzymes compared to non-halogenated analogs. Structure-activity relationship (SAR) studies suggest that the chloro-methyl substitution pattern optimizes steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected by-products during benzoxazinone synthesis?

  • Answer : Divergent pathways often arise from competing nucleophilic attacks or solvent effects. For instance, treating 2-mercaptobenzamide with phenylglyoxal hydrate in ethanol unexpectedly forms 2-benzoyl-4H-3,1-benzoxathiin-4-one instead of the target benzoxazinone due to sulfur participation. Systematic screening of reaction conditions (e.g., solvent polarity, temperature) and real-time monitoring via TLC or HPLC-MS can identify competing mechanisms .

Q. What advanced analytical techniques validate reaction mechanisms for benzoxazinone rearrangements or ring expansions?

  • Answer : Isotopic labeling (e.g., deuterium at α-carbon positions) combined with NMR spectroscopy tracks proton transfer steps in base-catalyzed rearrangements. For example, the conversion of 2-phenacyl-1,2-benzisothiazolin-3-one to 2-benzoyl-1,3-benzothiazin-4-one involves general-base-catalyzed deprotonation followed by S–N bond cleavage, as confirmed by kinetic isotope effects (KIEs) .

Q. How can reaction conditions be optimized to minimize by-products in mechanochemical benzoxazinone synthesis?

  • Answer : Adjusting stoichiometry and milling time reduces side reactions. For TCT/PPh₃-mediated synthesis, a 1:1 molar ratio of TCT to substrate and milling at 25 Hz for 40 minutes maximizes yield (>85%) while minimizing triazine adducts. Post-reaction purification via column chromatography (hexane/EtOAc gradients) isolates the target compound .

Methodological Notes

  • Synthetic Reproducibility : Always pre-dry reagents (e.g., TCT) and use inert atmospheres to prevent hydrolysis .
  • Crystallography : For SC-XRD, slow evaporation from DMF/water (7:3 v/v) produces diffraction-quality crystals .
  • Biological Assays : Use agar dilution methods for antifungal testing, with clotrimazole as a positive control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.